2-{4-[(E)-(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetamide
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Overview
Description
2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core thienopyridine structure, followed by the introduction of the pyrrole group, and subsequent functionalization to attach the hydrazono and methoxyphenoxy groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Studies may focus on its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, pyrrole-containing molecules, and hydrazono-functionalized compounds. Examples include:
- 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
- Hydrazono-substituted phenoxyacetamides
- Methoxyphenoxy derivatives
Uniqueness
What sets 2-{4-[((E)-2-{[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENOXY}ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N5O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N5O4S/c1-14-10-15(2)27-24-20(14)21(29-8-4-5-9-29)22(34-24)23(31)28-26-12-16-6-7-17(18(11-16)32-3)33-13-19(25)30/h4-12H,13H2,1-3H3,(H2,25,30)(H,28,31)/b26-12+ |
InChI Key |
OKTAFDBIIZDNQA-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC(=C(C=C3)OCC(=O)N)OC)N4C=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC(=C(C=C3)OCC(=O)N)OC)N4C=CC=C4)C |
Origin of Product |
United States |
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